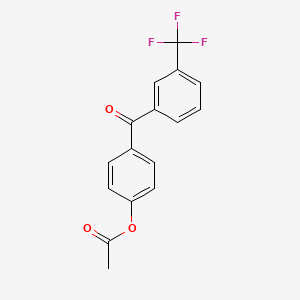

4-Acetoxy-3'-trifluoromethylbenzophenone

Beschreibung

4-Acetoxy-3'-trifluoromethylbenzophenone (CAS: 890099-35-1) is a fluorinated benzophenone derivative characterized by an acetoxy group (-OAc) at the para position of one aromatic ring and a trifluoromethyl (-CF₃) group at the meta position of the adjacent ring. This compound is primarily utilized in industrial and scientific research, particularly in synthetic organic chemistry and materials science . Its molecular structure combines the electron-withdrawing properties of the trifluoromethyl group with the hydrolytic lability of the acetoxy moiety, making it a versatile intermediate for further functionalization.

Key physical properties (as per safety data sheets) include a boiling point of 315–320°C (estimated) and a density of 1.32 g/cm³ at 20°C.

Eigenschaften

IUPAC Name |

[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRSSLBWWIOPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641690 | |

| Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-35-1 | |

| Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-Acetoxy-3’-trifluoromethylbenzophenone typically involves the acetylation of 3’-trifluoromethylbenzophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4-Acetoxy-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Acetoxy-3’-trifluoromethylbenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 4-Acetoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

4-Acetoxy-3,5-dimethoxybenzoic Acid (CAS: N/A)

- Structure: Features an acetoxy group at the para position and two methoxy (-OCH₃) groups at meta positions. The carboxylic acid (-COOH) group replaces the trifluoromethyl-benzophenone core.

- Synthesis : Derived from syringic acid via acetylation with acetic anhydride, followed by conversion to its acid chloride using thionyl chloride .

- Reactivity: The carboxylic acid group enables esterification or amidation, while the acetoxy group can be selectively hydrolyzed. This contrasts with 4-Acetoxy-3'-trifluoromethylbenzophenone, where the benzophenone core allows for ketone-specific reactions (e.g., Grignard additions).

- Applications : Used in synthesizing antioxidants and polymer precursors .

4-Acetyl-3'-(trifluoromethyl)biphenyl (CAS: 709667-96-9)

- Structure: Retains the trifluoromethyl group but replaces the acetoxy-benzophenone framework with a biphenyl system bearing an acetyl (-COCH₃) group.

- Properties: The absence of the acetoxy group reduces hydrolytic instability. The acetyl group offers a ketone for nucleophilic attacks, similar to the benzophenone core in the target compound.

- Applications : A building block in pharmaceuticals and agrochemicals due to its lipophilic CF₃ group .

2-Azetidinomethyl-3'-trifluoromethylbenzophenone (CAS: 898755-09-4)

Functional Group and Reactivity Comparison

Biologische Aktivität

4-Acetoxy-3'-trifluoromethylbenzophenone (C16H11F3O3), a compound notable for its unique chemical structure, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparative analyses with similar compounds.

This compound is characterized by:

- Molecular Formula : C16H11F3O3

- Molecular Weight : 308.25 g/mol

- Functional Groups : Contains an acetoxy group and a trifluoromethyl substituent, which enhance its lipophilicity and metabolic stability.

The synthesis typically involves acetylation of 3'-trifluoromethylbenzophenone using acetic anhydride and a catalyst like pyridine under reflux conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as TNF-α and IL-6. This action suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrolysis : The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may interact with various biological targets.

- Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.

- Enzyme Interaction : Similar compounds have shown to interact with enzymes involved in metabolic pathways, suggesting that this compound may also affect enzyme activity related to inflammation and microbial resistance.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzophenone derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxybenzophenone | Hydroxy group instead of acetoxy | Moderate antimicrobial activity |

| 4-Methoxybenzophenone | Methoxy group instead of acetoxy | Lower antimicrobial activity |

| 4-Acetoxybenzophenone | Lacks trifluoromethyl group | Limited anti-inflammatory effects |

These comparisons illustrate that the trifluoromethyl substitution significantly enhances the lipophilicity and biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.

- Another clinical trial assessed its efficacy against resistant bacterial strains, showing promising results that warrant further investigation into its use as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.